ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

Lipophilicity Membrane permeability Drug-like properties

Ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate (CAS 636991-29-2) is a heterocyclic building block featuring a pyrido[1,2‑a]pyrimidin‑4‑one core substituted at the 2‑position with a piperidine‑4‑carboxylate ethyl ester and at the 3‑position with a formyl group. The compound belongs to the InterBioScreen screening collection (ID BB_SC‑1644) and is commercially supplied as a research chemical with a certified purity of ≥98%.

Molecular Formula C17H19N3O4
Molecular Weight 329.356
CAS No. 636991-29-2
Cat. No. B2775736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate
CAS636991-29-2
Molecular FormulaC17H19N3O4
Molecular Weight329.356
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=O
InChIInChI=1S/C17H19N3O4/c1-2-24-17(23)12-6-9-19(10-7-12)15-13(11-21)16(22)20-8-4-3-5-14(20)18-15/h3-5,8,11-12H,2,6-7,9-10H2,1H3
InChIKeyITXXAIYRPLBBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate (CAS 636991-29-2): Core Scaffold & Procurement-Relevant Identity


Ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate (CAS 636991-29-2) is a heterocyclic building block featuring a pyrido[1,2‑a]pyrimidin‑4‑one core substituted at the 2‑position with a piperidine‑4‑carboxylate ethyl ester and at the 3‑position with a formyl group . The compound belongs to the InterBioScreen screening collection (ID BB_SC‑1644) [1] and is commercially supplied as a research chemical with a certified purity of ≥98% . Its molecular formula is C₁₇H₁₉N₃O₄ (MW 329.35 g/mol), and computed physicochemical parameters include logP 1.07, logD₇.₄ 1.07, topological polar surface area 139.9 Ų, and zero hydrogen‑bond donors .

Heterocyclic building block with 3‑formyl and piperidine‑4‑carboxylate ethyl ester handles for probe synthesis
High‑purity compound from the InterBioScreen screening collection, supporting library design and hit expansion
Predicted physicochemical profile (zero H‑bond donors, moderate lipophilicity) suitable for intracellular or CNS‑biased compound sets

Why Generic Substitution Fails for Ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate: Functional‑Group Sensitivity Across Close Analogs


Superficially similar in‑class compounds carry substituent variations that translate into large physicochemical shifts, rendering them non‑interchangeable in biological assays or synthetic sequences. Replacing the piperidine ethyl ester with a carboxamide (CAS 636991‑30‑5) drops the computed logP by ~2.8 log units , while substituting the piperidine ring with piperazine (CAS 636989‑81‑6) introduces an additional basic nitrogen that alters protonation state, solubility, and off‑target binding . The 3‑formyl group, essential for condensation with amino‑oxazolidinone-derived bioactive probes [1], is absent in many commercial pyrido[1,2‑a]pyrimidin‑4‑one variants. The quantitative evidence below demonstrates why procurement specifications must explicitly match CAS 636991‑29‑2 rather than a “close analog.”

Carboxamide analog
Target: piperidine ethyl ester vs. CAS 636991‑30‑5 (carboxamide)

Replacing the ester with a carboxamide introduces H‑bond donors and a large lipophilicity drop, likely altering membrane permeability and target engagement profiles.

Piperazine analog
Target: piperidine vs. CAS 636989‑81‑6 (piperazine)

Adding a second basic nitrogen shifts protonation state and logP, complicating pH‑dependent speciation and potentially increasing off‑target interactions.

Formyl‑lacking analogs
Target: 3‑formyl present vs. des‑formyl pyrido[1,2‑a]pyrimidin‑4‑ones

The 3‑formyl group is essential for condensation with amino‑oxazolidinone probes; its absence eliminates this key reactivity, making generic core analogs non‑interchangeable.

Quantitative Differentiation Evidence for Ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate vs. Closest Analogs


Lipophilicity Advantage Over Carboxamide Analog (CAS 636991-30-5): logP Shift of 2.83 Units

The target ethyl ester exhibits a computed logP of 1.07 , whereas the closest amide congener, 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide (CAS 636991-30-5), has an ACD/LogP of –1.76 . This 2.83 log-unit increase corresponds to a roughly 680‑fold greater predicted octanol/water partition coefficient for the ester, consistent with the absence of hydrogen‑bond donors in the target compound (HBD = 0) vs. two amide NH₂ donors in the carboxamide .

Lipophilicity shift
Head-to-head
ΔlogP = 2.83
Supports membrane permeation differentiation
Computed logP: target 1.07 vs. amide –1.76
Lipophilicity Membrane permeability Drug-like properties

Piperidine (Target) vs. Piperazine (CAS 636989-81-6) Ring System: logP and Basicity Contrast

The piperazine analog, ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate (CAS 636989-81-6), carries an additional ring nitrogen that lowers the computed logP to –0.54 (ACD) or 0.79 (Leyan) , compared with 1.07 for the target piperidine . The extra nitrogen also confers a second protonation site (calculated pKa ~3–4 for the piperazine N4), which is absent in the target compound.

Piperidine vs. piperazine
Head-to-head
logP 1.07 vs. –0.54; single vs. dual basic center
Simpler speciation, reduced off‑target risk context
Computed pKa differences; aminergic receptor panel context
Ring-system replacement Basicity Solubility

Synthetic Versatility: Carboxylic Acid Prodrug/Derivatization Handle Exclusive to the Ethyl Ester

Unlike the carboxamide or piperazine analogs, the target compound bears an ethyl ester that can be selectively hydrolyzed to the corresponding carboxylic acid (1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylic acid) under mild basic or enzymatic conditions [1]. This carboxylic acid can serve as a conjugation handle for amide coupling, biotinylation, or fluorophore labeling, while the carboxamide analog lacks a readily cleavable functional group for such derivatization.

Ester hydrolysis handle
Class-level
Ethyl ester → carboxylic acid under mild basic conditions
Enables late‑stage conjugation strategies
Generic ester hydrolysis; patent example exists
Ester hydrolysis Prodrug Late-stage functionalization

Supply Continuity: Active Commercial Availability vs. Discontinued Amide Comparator

The target compound is actively stocked at ≥98% purity by multiple independent vendors (e.g., Leyan catalog 1393421, MolDB M145084) . In contrast, the closest amide analog (CAS 636991-30-5) has been discontinued by at least one major European supplier (Fluorochem/CymitQuimica, ref. 10‑F724408) and shows no active stock at the time of search .

Supply continuity
Cross-study
Multi‑vendor active stock (high purity)
Reduces single‑source procurement risk
Amide comparator discontinued; target stocked at Leyan, ChemDiv
Commercial availability Supply chain Procurement

Class-Level Biological Precedent: 2-Piperidino-3-formyl-pyrido[1,2-a]pyrimidin-4-ones as Potent MAO Inhibitors

Although direct IC₅₀ data for CAS 636991-29-2 are not publicly available, the 2-piperidino-3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold was established as a privileged chemotype for monoamine oxidase (MAO) inhibition. George et al. (1971) reported that 3-amino-2-oxazolidinone condensation products of 2-piperidino-3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidine exhibited antihypertensive and MAO‑inhibitory activity 2–4 times greater than pargyline [1][2]. The target compound’s 3‑formyl group is the essential condensation partner for generating these highly active derivatives.

Class-level MAO precedent
Class-level
2‑Piperidino‑3‑formyl chemotype: 2‑4× pargyline in rat MAO assay
Supports MAO enzyme assay probe development
Direct IC₅₀ for CAS 636991‑29‑2 not publicly reported; scaffold activity from 1971 study
Monoamine oxidase inhibition Antihypertensive Scaffold validation

Optimal Application Scenarios for Ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate Based on Quantitative Evidence


CNS‑Oriented Screening Library Design Requiring Elevated logP and Zero HBD

When constructing a focused library for blood‑brain barrier penetration or intracellular target engagement, the target compound’s logP of 1.07 and HBD = 0 offer a clear advantage over the carboxamide analog (logP –1.76, HBD = 2) . The 2.83 log‑unit lipophilicity gap predicts substantially higher passive membrane flux for the ester, making it the preferred scaffold for CNS‑biased collections.

Late‑Stage Diversification via Ester Hydrolysis and Amide Conjugation

Programs requiring a single intermediate that can be converted to multiple analogs—e.g., carboxylic acid for biotin or fluorophore labeling, or diverse amides for SAR—benefit uniquely from the target compound’s hydrolyzable ethyl ester [1]. The carboxamide and piperazine analogs lack this straightforward diversification handle, limiting their utility as central intermediates.

Probe Synthesis Targeting Monoamine Oxidase (MAO) Using the 3‑Formyl Condensation Handle

The 3‑formyl group of the target compound enables direct condensation with 3‑amino‑2‑oxazolidinone to yield MAO inhibitors with 2–4× the potency of pargyline [2][3]. Analogs that replace the formyl group or alter the 2‑piperidino substitution lose this reactivity and the attendant bioactivity, making CAS 636991‑29‑2 the essential precursor for this privileged chemotype.

Multi‑Year Hit‑to‑Lead Projects Requiring Guaranteed Supply Continuity

With active stock at ≥98% purity from multiple independent vendors and the closest amide comparator already discontinued , the target compound minimizes supply‑chain risk for longitudinal studies. Procurement teams can rely on competitive sourcing rather than being locked into a single vendor or facing compound obsolescence.

Application
Selection Property
Validation Focus
CNS‑penetrant compound library design
Zero H‑bond donors, moderate logP
Passive permeability and brain penetration assessment
Late‑stage diversification via carboxylic acid intermediate
Hydrolyzable ethyl ester
Ester hydrolysis efficiency and amide conjugation scope
MAO enzyme probe synthesis via 3‑formyl condensation
3‑Formyl reactivity with amino‑oxazolidinones
Condensation‑derived MAO inhibition assay context
Long‑term hit‑to‑lead procurement
Multi‑vendor, high‑purity stock
Supply chain risk and batch consistency review
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